molecular formula C5H6ClF6NO2 B12842592 4,4,4,4',4',4'-Hexafluorovaline hydrochloride

4,4,4,4',4',4'-Hexafluorovaline hydrochloride

Cat. No.: B12842592
M. Wt: 261.55 g/mol
InChI Key: ADFFMMBWQCMQKG-FPRLAITGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4,4’,4’,4’-Hexafluorovaline hydrochloride is a fluorinated amino acid derivative. It is known for its unique chemical properties, which include high stability and resistance to enzymatic degradation. This compound is often used in scientific research, particularly in the fields of medicinal chemistry and peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4,4’,4’,4’-Hexafluorovaline hydrochloride typically involves the introduction of fluorine atoms into the valine structure. One common method is the reaction of valine with hexafluoroacetone in the presence of a strong acid, such as hydrochloric acid. The reaction conditions usually require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 4,4,4,4’,4’,4’-Hexafluorovaline hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive fluorinating agents and to ensure the purity of the final product. Quality control measures are critical to ensure that the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,4,4,4’,4’,4’-Hexafluorovaline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in peptide coupling reactions, forming bonds with other amino acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or lithium diisopropylamide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium

Properties

Molecular Formula

C5H6ClF6NO2

Molecular Weight

261.55 g/mol

IUPAC Name

(2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid;hydrochloride

InChI

InChI=1S/C5H5F6NO2.ClH/c6-4(7,8)2(5(9,10)11)1(12)3(13)14;/h1-2H,12H2,(H,13,14);1H/t1-;/m0./s1

InChI Key

ADFFMMBWQCMQKG-FPRLAITGSA-N

Isomeric SMILES

[C@H](C(C(F)(F)F)C(F)(F)F)(C(=O)O)N.Cl

Canonical SMILES

C(C(C(F)(F)F)C(F)(F)F)(C(=O)O)N.Cl

Origin of Product

United States

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